

PatMaN for DNA Sequence Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Introduction

PatMaN (Pattern Matching in Nucleotide databases) is a command-line bioinformatics tool designed for rapid and exhaustive searches of short nucleotide sequences within large DNA databases, such as genomes.^{[1][2][3]} A key feature of **PatMaN** is its ability to allow for a predefined number of mismatches and insertions/deletions (indels), making it a versatile tool for various molecular biology applications.^{[1][4]} These include identifying transcription factor binding motifs, microarray probe mapping, and miRNA sequence analysis. The software is available under the GNU General Public License and has been tested on GNU/Linux operating systems.

At its core, **PatMaN** employs a non-deterministic automata matching algorithm built upon a keyword tree of the query sequences. This approach allows for efficient searching of perfect matches, with search times increasing with the number of permitted edits (mismatches and gaps).

Data Presentation: PatMaN Command-Line Parameters

For effective use of **PatMaN**, a clear understanding of its command-line parameters is essential. The table below provides a structured summary of the available options.

Parameter	Alias	Description	Default
--version	-V	Prints the version number and exits.	N/A
--edits	-e	Specifies the maximum total number of mismatches and gaps (edit distance) allowed per match.	0
--gaps	-g	Sets the maximum number of gaps (insertions/deletions) allowed per match. Note that gaps also count towards the total edits specified with -e.	0
--databases	-D	Specifies one or more FASTA formatted files to be used as the database/target sequences. Use "-" for standard input.	N/A
--patterns	-P	Specifies one or more FASTA formatted files containing the query/pattern sequences. Use "-" for standard input.	N/A
--output	-O	Redirects the output to the specified file.	stdout
--ambicodes	-a	Activates the interpretation of ambiguity codes (e.g.,	Disabled

		N, R, Y) in the pattern sequences. When enabled, patterns with ambiguity codes are expanded into all possible matching patterns.	
--singlestrand	-s	Deactivates the search for reverse-complement matches. By default, PatMaN searches for both the provided pattern and its reverse complement.	Disabled
--prefetch	-p	Sets the number of pointers to be prefetched in advance to potentially improve performance on supportive processor architectures.	0
--chop3	-x	Removes the specified number of bases from the 3' end of each pattern sequence before searching.	0
--chop5	-X	Removes the specified number of bases from the 5' end of each pattern sequence before searching.	0

Experimental Protocols

Protocol 1: Basic Search for Short DNA Motifs with Mismatches

This protocol outlines the steps to find all occurrences of a set of short DNA motifs in a genome, allowing for a specified number of mismatches.

1. Data Preparation:

- **Pattern File:** Create a multi-FASTA file (e.g., motifs.fa) containing the short DNA sequences (patterns) to be searched. Each sequence should have a unique identifier.
- **Database File:** Ensure your target genome or large DNA sequence is in FASTA format (e.g., genome.fa).

2. Execution of **PatMaN**:

- Open a command-line terminal.
- Execute the following command to search for the motifs in the genome, allowing for up to 1 mismatch and no gaps:

3. Output Interpretation:

- The output will be a tab-separated file (results.txt). Each line represents a match and contains the following fields in order:
 - Name of the database sequence.
 - Name of the pattern sequence.
 - Start position of the match in the database sequence (1-based).
 - End position of the match in the database sequence.
 - Strand of the match (+ for forward, - for reverse complement).

- Edit distance (total number of mismatches and gaps).

Protocol 2: Identifying Potential miRNA Binding Sites with Mismatches and Gaps

This protocol demonstrates how to search for potential microRNA (miRNA) binding sites, which may involve both mismatches and small insertions/deletions.

1. Data Preparation:

- Pattern File: Create a FASTA file (mirnas.fa) containing the mature miRNA sequences.
- Database File: Prepare a FASTA file of the 3' UTRs of target genes (3utrs.fa).

2. Execution of **PatMaN**:

- Execute the following command, allowing for a total of 2 edits, with a maximum of 1 gap:

Note: The -s flag is used here to only search on the provided strand, as miRNA binding is strand-specific.

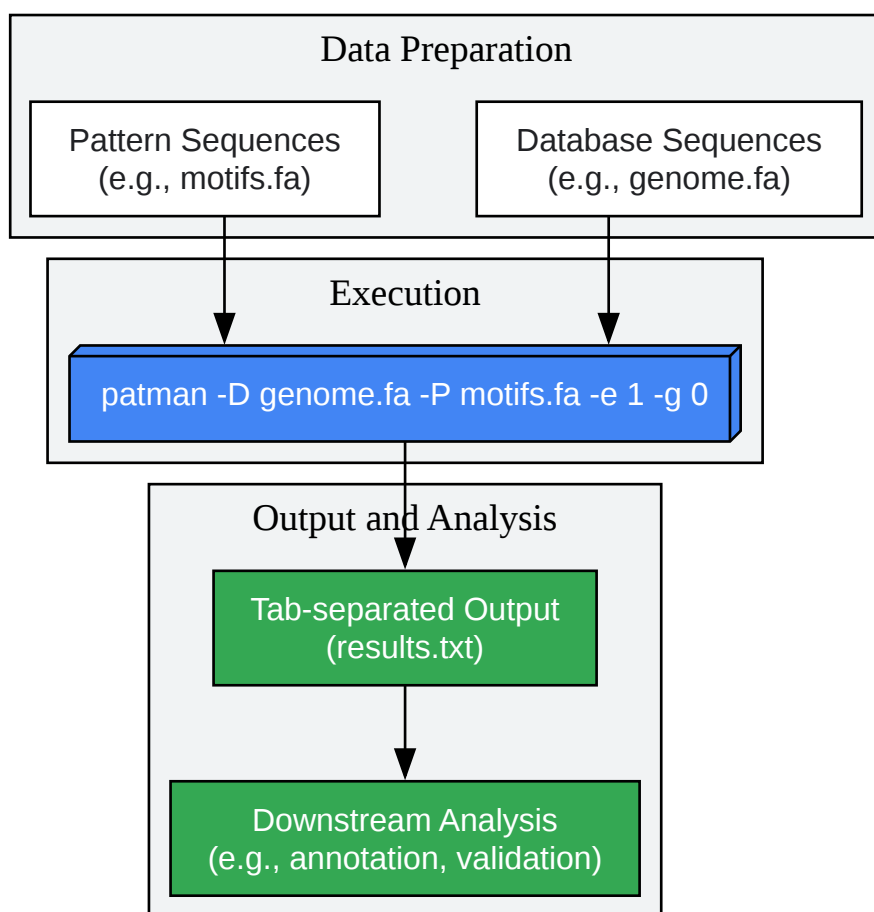
3. Output Analysis:

- The output file (mirna_targets.txt) will list all potential miRNA binding sites within the 3' UTR sequences that meet the specified edit distance criteria. Further biological validation would be required to confirm these interactions.

Visualizations

PatMaN Experimental Workflow

The following diagram illustrates a typical workflow for using **PatMaN** in DNA sequence analysis.

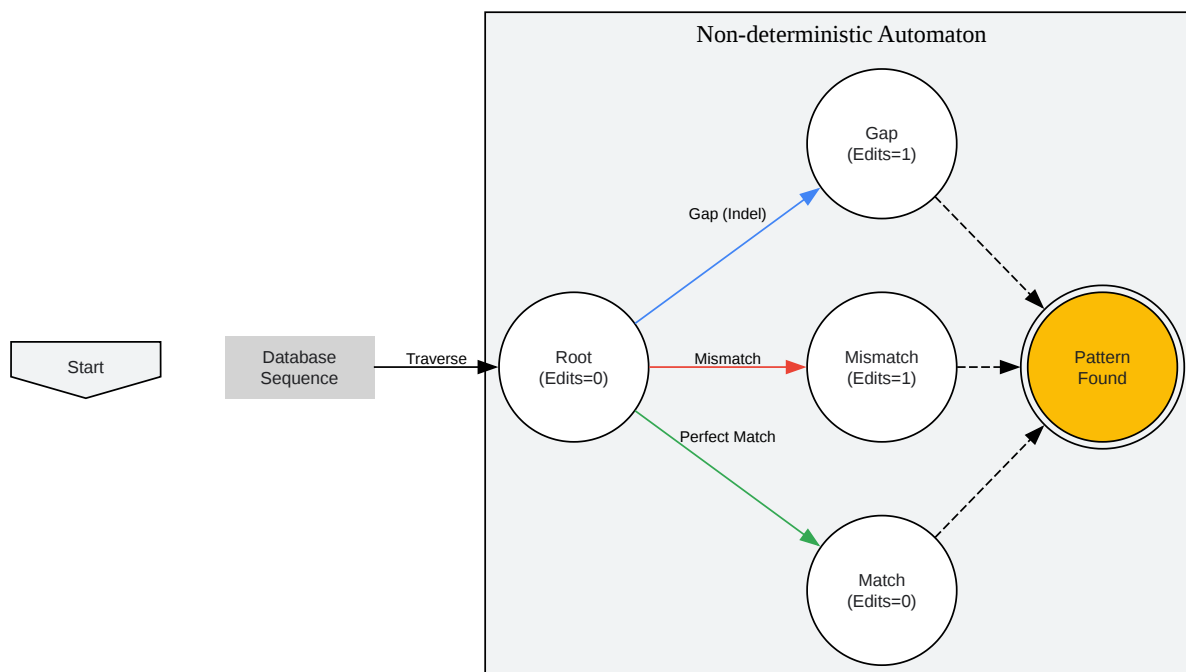


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Caption: A diagram of the **PatMaN** experimental workflow.

Conceptual Model of PatMaN's Search Algorithm

This diagram provides a simplified conceptual overview of how the **PatMaN** algorithm processes a database sequence to find matches with predefined edits.



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Caption: Conceptual model of the **PatMaN** search algorithm.

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